molecular formula C23H23NO3 B11383392 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one

Cat. No.: B11383392
M. Wt: 361.4 g/mol
InChI Key: KRNFHHKBSJYAMR-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a chromenone core, a benzylpiperidine moiety, and a carbonyl group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one typically involves multi-step organic reactionsThe final step involves the formation of the carbonyl linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one is unique due to its combination of the chromenone core and benzylpiperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-6-methylchromen-4-one

InChI

InChI=1S/C23H23NO3/c1-16-7-8-21-19(13-16)20(25)15-22(27-21)23(26)24-11-9-18(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3

InChI Key

KRNFHHKBSJYAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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